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Compound of Interest

Compound Name: (+)-O-Acetyl-D-malic Anhydride

Cat. No.: B027249 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
(+)-O-Acetyl-D-malic anhydride, also known as (R)-(+)-2-Acetoxysuccinic anhydride, is a

versatile and valuable chiral building block in organic synthesis. Its rigid cyclic structure and

defined stereochemistry make it an excellent reagent for the introduction of chirality in a variety

of molecules. This is particularly crucial in the pharmaceutical and agrochemical industries,

where the biological activity of a compound is often dependent on its specific enantiomeric

form. This technical guide provides a comprehensive overview of the properties, synthesis, and

applications of (+)-O-Acetyl-D-malic Anhydride, complete with experimental protocols and

data presented for clarity and practical use.

Physicochemical Properties
(+)-O-Acetyl-D-malic anhydride is a white to off-white crystalline solid. A summary of its key

physical and chemical properties is provided in the table below.
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Property Value

Synonyms
(R)-(+)-2-Acetoxysuccinic anhydride, (R)-3-

Acetoxy-dihydro-2,5-furandione

CAS Number 79814-40-7

Molecular Formula C₆H₆O₅

Molecular Weight 158.11 g/mol

Melting Point 55 - 59 °C

Boiling Point 162 °C at 14 mmHg

Optical Rotation [α]²⁰/D +22° to +27° (c=1 in CHCl₃)

Purity ≥ 97%

Synthesis of (+)-O-Acetyl-D-malic Anhydride
The most common and direct route for the synthesis of (+)-O-Acetyl-D-malic Anhydride is the

reaction of (R)-(+)-malic acid with acetic anhydride. Acetic anhydride serves as both the

acetylating agent for the hydroxyl group and the dehydrating agent to form the cyclic anhydride.

Experimental Protocol: Synthesis from (R)-(+)-Malic Acid
This protocol is a general guideline based on established procedures for the synthesis of

anhydrides from dicarboxylic acids.

Materials:

(R)-(+)-Malic acid

Acetic anhydride

Inert solvent (e.g., toluene, optional)

Round-bottom flask

Reflux condenser
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Heating mantle or oil bath

Rotary evaporator

Apparatus for vacuum distillation or recrystallization

Procedure:

In a round-bottom flask equipped with a reflux condenser, add (R)-(+)-malic acid.

Add an excess of acetic anhydride (typically 2-3 equivalents). An inert solvent like toluene

can be used to facilitate the reaction, although it is often performed neat.

Heat the mixture to reflux (around 120-140 °C) for 2-4 hours. The progress of the reaction

can be monitored by techniques such as TLC or the disappearance of the starting solid

material.

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess acetic anhydride and acetic acid formed as a byproduct under reduced

pressure using a rotary evaporator.

The crude product can be purified by either vacuum distillation or recrystallization from a

suitable solvent system (e.g., a mixture of ether and hexane).

Yield:

Typical yields for this type of reaction are generally high, often exceeding 80%.

Applications in Asymmetric Synthesis
The primary utility of (+)-O-Acetyl-D-malic Anhydride lies in its application as a chiral

acylating agent. The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening

and the formation of a new chiral center with a predictable stereochemistry.

Kinetic Resolution of Racemic Alcohols and Amines
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(+)-O-Acetyl-D-malic Anhydride can be employed in the kinetic resolution of racemic

secondary alcohols and amines. The two enantiomers of the racemate react at different rates

with the chiral anhydride, allowing for the separation of the unreacted, enantioenriched

substrate from the diastereomeric product.

Experimental Protocol: Kinetic Resolution of a Racemic
Secondary Amine
This protocol provides a general procedure for the kinetic resolution of a primary amine.

Materials:

Racemic primary amine

(+)-O-Acetyl-D-malic Anhydride

Aprotic solvent (e.g., toluene, dichloromethane)

Tertiary amine base (e.g., triethylamine, optional)

Round-bottom flask

Stirring apparatus

Chromatography supplies for separation

Procedure:

Dissolve the racemic primary amine (1 equivalent) in a dry aprotic solvent in a round-bottom

flask under an inert atmosphere (e.g., nitrogen or argon).

Add (+)-O-Acetyl-D-malic Anhydride (0.5 equivalents to achieve a theoretical maximum of

50% conversion). A tertiary amine base can be added to scavenge the carboxylic acid

byproduct.

Stir the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) and

monitor the progress by TLC or HPLC.
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Once the desired level of conversion is reached (ideally close to 50%), quench the reaction

by adding water or a dilute acid.

Extract the products with an organic solvent.

The resulting mixture of the unreacted amine and the acylated product (amide) can be

separated by column chromatography.

The enantiomeric excess (ee) of the unreacted amine and the diastereomeric ratio of the

product can be determined by chiral HPLC or NMR analysis.

Quantitative Data from Literature:

Reactions utilizing chiral anhydrides for the synthesis of chiral vicinal amino alcohol

derivatives have been reported to achieve high yields (47% to 98%) and impressive

enantiomeric excess values (50% to 98%) under Lewis acid catalysis[1].

Desymmetrization of meso-Diols
Another important application is the desymmetrization of meso-diols. The enantioselective

acylation of one of the two prochiral hydroxyl groups in a meso-diol by (+)-O-Acetyl-D-malic
Anhydride can lead to the formation of a chiral monoester with high enantiomeric excess.

Reaction Pathways and Workflows
The following diagrams illustrate the key chemical transformations and experimental workflows

discussed.

(R)-(+)-Malic Acid

(+)-O-Acetyl-D-malic Anhydride

Reflux

Acetic Anhydride
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Caption: Synthesis of (+)-O-Acetyl-D-malic Anhydride.
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Caption: Workflow for Kinetic Resolution of a Racemic Amine.

Spectroscopic Data
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The structural confirmation of (+)-O-Acetyl-D-malic Anhydride is typically achieved through

spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopy. While a dedicated spectrum for the D-enantiomer is not readily available in

public databases, data for the enantiomeric S-(-)-malic anhydride acetate and the related

maleic anhydride provide valuable reference points.

¹H NMR Spectroscopy
The ¹H NMR spectrum of the enantiomer, S-(-)-malic anhydride, acetate, in CDCl₃ shows

characteristic peaks for the acetyl group protons and the protons on the anhydride ring. The

expected chemical shifts for (+)-O-Acetyl-D-malic Anhydride would be identical.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show signals for the carbonyl carbons of the anhydride

and the acetyl group, the carbon bearing the acetate group, the methylene carbon, and the

methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy
The IR spectrum of anhydrides is characterized by two distinct carbonyl stretching bands. For

cyclic anhydrides, these typically appear in the regions of 1870-1845 cm⁻¹ and 1800-1775

cm⁻¹ for saturated rings. The presence of the ester functionality will also contribute a

characteristic C=O stretch. The FT-IR spectrum of the related maleic anhydride shows strong

carbonyl absorption bands around 1773 and 1854 cm⁻¹[2].

Conclusion
(+)-O-Acetyl-D-malic Anhydride is a powerful tool for the stereocontrolled synthesis of

complex chiral molecules. Its ready availability from D-malic acid and its predictable reactivity

make it a valuable asset for researchers in academia and industry. The detailed protocols and

data presented in this guide are intended to facilitate its effective use in the development of

new pharmaceuticals, agrochemicals, and other functional materials where chirality is a key

determinant of function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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